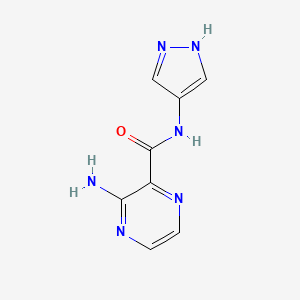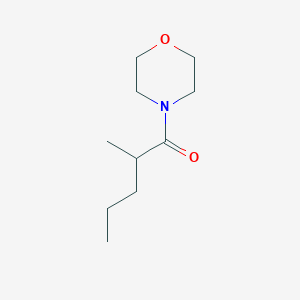
4-(2-Methylbutanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylbutanoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as Methyl 4-(2-methylbutanoyl)morpholine-4-carboxylate or Methyl 4-(2-methylbutanoyl)morpholine-4-carboxylate. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 4-(2-Methylbutanoyl)morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the synthesis of specific compounds. This inhibition results in the alteration of the biochemical pathways, leading to the formation of new compounds with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylbutanoyl)morpholine are still being studied. However, it has been shown to have a significant impact on the central nervous system, resulting in changes in behavior and mood. It is also known to have a potent inhibitory effect on certain enzymes, which makes it a potential target for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Methylbutanoyl)morpholine in lab experiments is its ability to produce new compounds with unique properties. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the use of 4-(2-Methylbutanoyl)morpholine in scientific research. One area of interest is the development of new drugs that target specific enzymes that are inhibited by this compound. Another area of research is the synthesis of new compounds with unique properties that can be used in various applications, including drug discovery and materials science.
Conclusion
In conclusion, 4-(2-Methylbutanoyl)morpholine is a unique compound that has many applications in scientific research. Its ability to produce new compounds with unique properties makes it a valuable tool for researchers in various fields. While its mechanism of action and physiological effects are still being studied, it has already shown great potential for the development of new drugs and materials.
Synthesemethoden
The synthesis of 4-(2-Methylbutanoyl)morpholine is a complex process that involves several steps. The most common method for synthesizing this compound is by reacting morpholine with 2-methylbutanoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields a white solid, which is then purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylbutanoyl)morpholine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis to create new compounds with unique properties. It is also used as a catalyst in various chemical reactions, including the synthesis of esters, amides, and other organic compounds.
Eigenschaften
IUPAC Name |
2-methyl-1-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDVQCOFLRQRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-morpholin-4-ylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)

![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)



![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)
